

Unraveling Cellular Metabolism: Tracing the Path of D-Allose-13C with NMR Spectroscopy

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Compound of Interest

Compound Name: D-Allose-13C

Cat. No.: B12402402

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing using compounds enriched with carbon-13 (^{13}C) has become a cornerstone of metabolic research. When coupled with the analytical power of Nuclear Magnetic Resonance (NMR) spectroscopy, it provides an unparalleled window into the intricate network of biochemical pathways within a cell. While ^{13}C -labeled glucose is widely used to probe central carbon metabolism, the rare sugar D-Allose offers unique properties that make it a valuable tool for investigating specific aspects of cellular physiology.

D-Allose, a C3 epimer of D-glucose, is known for its limited metabolism in mammalian cells, making it an excellent candidate for studying sugar transport mechanisms and its role as a metabolic regulator.^[1] In contrast, certain microorganisms can utilize D-Allose as a carbon source, opening avenues for investigating microbial metabolic pathways.^{[2][3][4]}

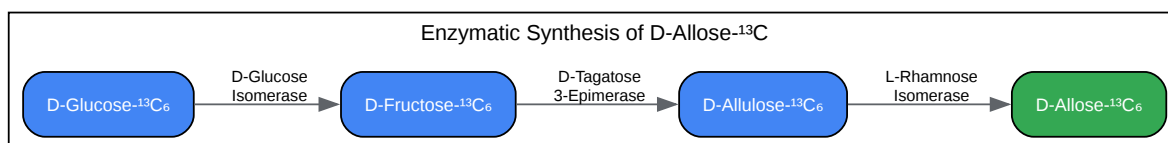
This document provides detailed application notes and protocols for the use of D-Allose- ^{13}C in NMR-based metabolite tracing studies. It is designed to guide researchers in exploring both cellular uptake dynamics in mammalian systems and catabolic pathways in microbial contexts.

Key Applications

- **Monitoring Cellular Uptake and Transport:** The slow metabolism of D-Allose in mammalian cells allows for the direct observation of its transport across the cell membrane without the complicating factor of rapid catabolism. Using D-Allose- ^{13}C , researchers can quantify uptake rates and study the kinetics of sugar transporters.
- **Investigating Microbial Metabolism:** In microorganisms such as *E. coli*, D-Allose can be metabolized and funneled into central carbon pathways.[2][3] D-Allose- ^{13}C can be used to trace the flow of carbon from this rare sugar into glycolysis and other downstream pathways, elucidating the enzymatic steps involved.
- **Assessing the Regulatory Effects of D-Allose:** D-Allose has been shown to influence various physiological processes, including exhibiting anti-inflammatory and anti-cancer effects.[5] By using D-Allose- ^{13}C in combination with other ^{13}C -labeled substrates (e.g., ^{13}C -glucose), it is possible to study how D-Allose modulates the flux through key metabolic pathways.

Synthesis of D-Allose- ^{13}C

The enzymatic synthesis of D-Allose from more common, commercially available ^{13}C -labeled sugars is a cost-effective approach. A common method involves a multi-step enzymatic conversion starting from uniformly labeled D-glucose- $^{13}\text{C}_6$. [2][6]



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Enzymatic synthesis pathway for D-Allose- ^{13}C .

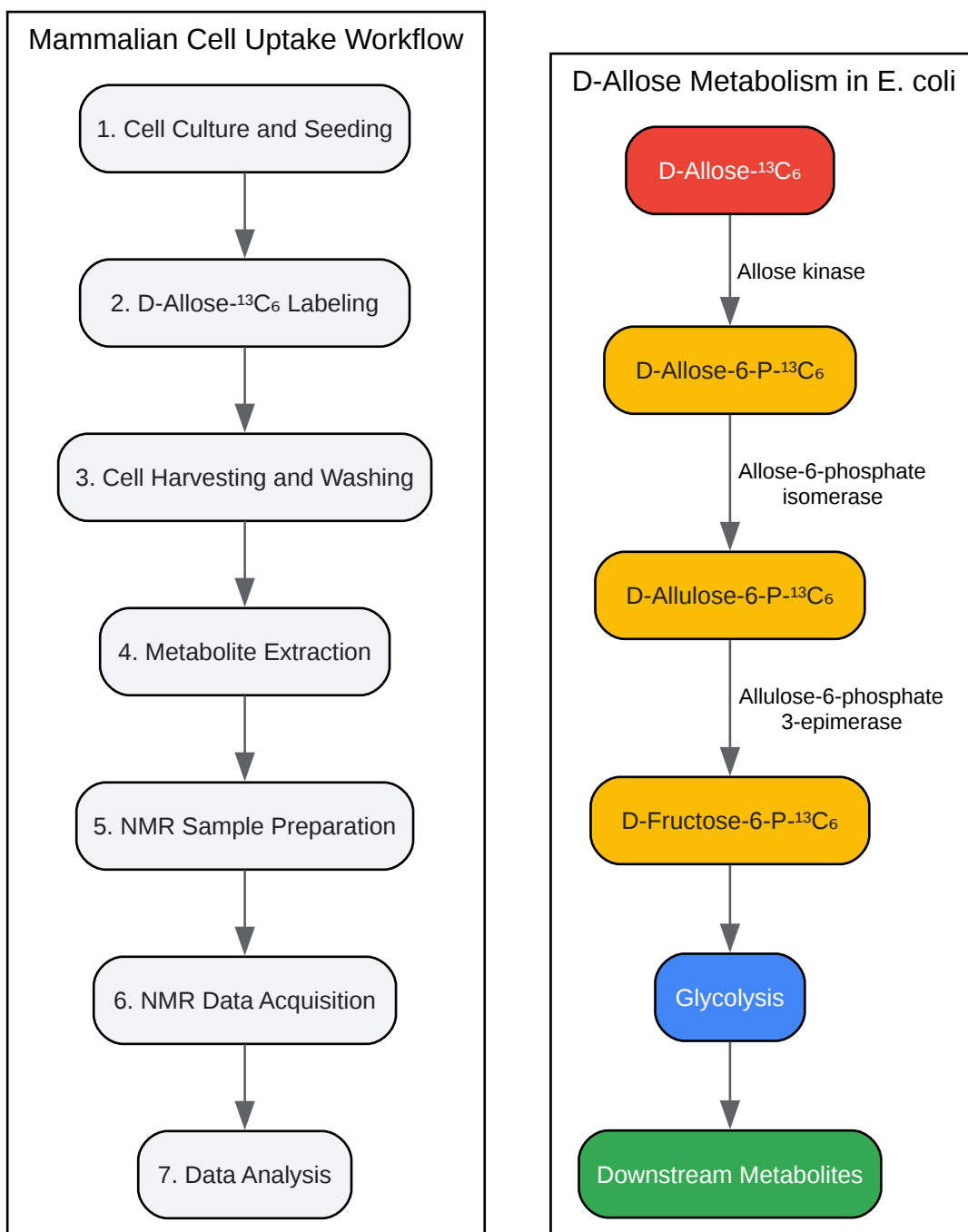
Protocol 1: Cellular Uptake of D-Allose- ^{13}C in Mammalian Cells

This protocol describes the use of D-Allose- ^{13}C and NMR spectroscopy to monitor the uptake of D-Allose in a mammalian cell line.

I. Materials

- Mammalian cell line of interest (e.g., HeLa, HEK293)
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- D-Allose- $^{13}\text{C}_6$ (uniformly labeled)
- Phosphate Buffered Saline (PBS)
- Trypsin-EDTA
- Deuterated water (D_2O)
- NMR tubes

II. Experimental Workflow



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